molecular formula C7H10ClN3S B6171108 (2-aminophenyl)thiourea hydrochloride CAS No. 2445790-78-1

(2-aminophenyl)thiourea hydrochloride

Cat. No.: B6171108
CAS No.: 2445790-78-1
M. Wt: 203.7
InChI Key:
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Description

(2-Aminophenyl)thiourea hydrochloride is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound has gained attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminophenyl)thiourea hydrochloride typically involves the reaction of 2-aminophenylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or water, to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Aminophenylamine+Thiourea+HCl(2-Aminophenyl)thiourea hydrochloride\text{2-Aminophenylamine} + \text{Thiourea} + \text{HCl} \rightarrow \text{this compound} 2-Aminophenylamine+Thiourea+HCl→(2-Aminophenyl)thiourea hydrochloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)thiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonamides.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonamides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Aminophenyl)thiourea hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: The compound is used in the production of dyes, photographic chemicals, and rubber accelerators.

Mechanism of Action

The mechanism of action of (2-aminophenyl)thiourea hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound of (2-aminophenyl)thiourea hydrochloride, known for its diverse applications in organic synthesis and industry.

    Nicotinoyl thioureas: These derivatives exhibit antimicrobial and antioxidant properties, similar to this compound.

    Aroyl thioureas: Known for their excellent antibacterial and antifungal activity.

Uniqueness

This compound stands out due to its specific structural features, such as the presence of an amino group on the phenyl ring, which enhances its reactivity and biological activity. This compound’s unique properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2445790-78-1

Molecular Formula

C7H10ClN3S

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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